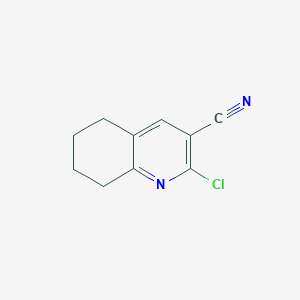

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPSIGMJCQHAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396312 | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65242-27-5 | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide outlines a plausible synthetic route based on established chemical methodologies for analogous structures. It also presents general properties and potential applications inferred from the broader class of tetrahydroquinoline derivatives.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 65242-27-5 | [1] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CC2=NC(=C(C=C2C1)C#N)Cl | [1] |

| Physical State | Solid (predicted) | N/A |

| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

| Melting Point | Not reported in the surveyed literature. | N/A |

| Boiling Point | Not reported in the surveyed literature. | N/A |

Proposed Synthesis Pathway

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible two-step synthetic route can be proposed based on well-established reactions for the synthesis of similar tetrahydroquinoline and 2-chloropyridine derivatives.

The proposed pathway involves:

-

Step 1: Synthesis of the precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile , via a one-pot multicomponent reaction.

-

Step 2: Chlorination of the 2-amino precursor to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Precursor)

This protocol is adapted from established methods for the synthesis of similar 2-amino-3-cyano-tetrahydroquinolines.[2]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Anhydrous Ammonium Acetate

-

Absolute Ethanol

Procedure:

-

A mixture of cyclohexanone (1 molar equivalent), malononitrile (1 molar equivalent), and anhydrous ammonium acetate (8 molar equivalents) is taken in a round-bottom flask.

-

Absolute ethanol is added as the solvent.

-

The reaction mixture is refluxed for 3-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: Chlorination of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

The conversion of a 2-aminopyridine derivative to a 2-chloropyridine can be achieved through various methods, including the Sandmeyer reaction or by using a Vilsmeier-Haack type reagent. A generalized procedure using a Vilsmeier-Haack reagent is proposed here.

Materials:

-

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., Dichloromethane, Chloroform)

Procedure:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide in a suitable solvent at a low temperature (e.g., 0 °C).

-

The precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

-

The mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. For definitive structural confirmation, a full spectroscopic analysis of the synthesized compound would be required.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the tetrahydroquinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit various pharmacological activities, including:

-

Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3][4][5][6] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[5]

-

Antimicrobial Activity: Certain tetrahydroquinoline derivatives have shown significant antibacterial and antifungal properties.[2][3]

Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and cyano functionalities provide reactive handles for further chemical modifications to generate a library of compounds for biological screening.

Caption: Potential workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of novel, biologically active molecules. While direct experimental data for this compound is scarce, this guide provides a scientifically grounded, proposed synthetic route and highlights the potential therapeutic areas for its derivatives based on the established pharmacology of the tetrahydroquinoline core. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

References

- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic approaches, and potential biological relevance of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates known information and draws parallels from closely related analogs to offer valuable insights for researchers and professionals in drug development. The tetrahydroquinoline scaffold is a recognized pharmacophore, and this guide serves as a foundational resource for further investigation into this specific derivative.

Core Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from commercial suppliers, the following information has been established.[1]

Table 1: Physicochemical Identifiers of this compound [1]

| Property | Value | Source |

| CAS Number | 65242-27-5 | [1] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)C#N)Cl | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, the synthesis of the tetrahydroquinoline core and the introduction of chloro and cyano functionalities are well-established transformations in organic chemistry.

A plausible synthetic approach can be conceptualized based on known methodologies for analogous structures. One potential pathway could involve the construction of a 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile intermediate, followed by chlorination.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and would require experimental optimization.

General Experimental Considerations (Hypothetical)

-

Synthesis of the Tetrahydroquinoline Core: A common method for the synthesis of polysubstituted 2-amino-3-cyano-tetrahydroquinolines involves a one-pot multicomponent reaction of a cyclic ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and an ammonium source (e.g., ammonium acetate) in a suitable solvent like ethanol.

-

Conversion to 2-Hydroxy Intermediate: In some synthetic routes for similar quinoline structures, a 2-amino-tetrahydroquinoline can be converted to a 2-hydroxy (or 2-oxo) analog.

-

Chlorination: The transformation of a 2-hydroxyquinoline to a 2-chloroquinoline is a standard procedure often accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a base or a solvent like N,N-dimethylformamide (DMF).

Note: The development of a specific and optimized protocol would necessitate dedicated laboratory research to determine the ideal reagents, reaction conditions, and purification methods.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, de novo characterization would be required upon successful synthesis.

Biological Activity and Signaling Pathways

There is no direct evidence or published research on the biological activity of this compound. The broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer properties. However, without specific assay data, any discussion of the biological role or interaction with signaling pathways for the title compound would be purely speculative.

The following diagram illustrates a generalized logical relationship for investigating the potential biological activity of a novel compound, which would be applicable in this case.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure but a significant lack of publicly available experimental data. The information presented in this guide, based on its known identifiers and the chemistry of related compounds, provides a starting point for researchers.

Future research efforts should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Thorough physicochemical characterization, including determination of melting point, solubility, and partition coefficient.

-

Comprehensive spectroscopic analysis to establish a reference dataset.

-

Screening for biological activity against a panel of relevant targets to explore its therapeutic potential.

This foundational work is essential to unlock the potential of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a partially saturated version of quinoline, the THQ core offers a three-dimensional architecture that can lead to improved pharmacological properties such as enhanced solubility and bioavailability when compared to its planar aromatic counterpart. Tetrahydroquinoline derivatives are prevalent in numerous natural products and have been synthesized to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydroquinoline derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and robust characterization techniques.

Core Synthetic Methodologies

The construction of the tetrahydroquinoline framework is a central theme in modern synthetic organic chemistry. Efficient and stereoselective methods are continually being developed to access novel derivatives. This section details some of the most prominent and versatile synthetic strategies.

Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most powerful and versatile methods for synthesizing substituted THQs.[1] It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction can be conveniently performed in a one-pot, three-component fashion by combining an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[1]

Experimental Protocol: Three-Component Povarov Reaction

-

Imine Formation: To a solution of the substituted aniline (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the corresponding N-arylimine.

-

Cycloaddition: An electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) is then added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline derivative.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of the corresponding quinoline precursors is a straightforward approach to obtaining tetrahydroquinolines. This method typically employs heterogeneous or homogeneous catalysts under a hydrogen atmosphere.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

-

Reaction Setup: A solution of the substituted quinoline (1.0 mmol) in a suitable solvent (e.g., ethanol or methanol, 10 mL) is placed in a high-pressure reaction vessel.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst (e.g., 10% Palladium on carbon, 5-10 mol% loading) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at a set temperature (ranging from room temperature to 100 °C) for a specified duration (typically 4-24 hours), or until hydrogen uptake ceases.

-

Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroquinoline.

Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation without isolating intermediates. Several domino strategies have been developed for the synthesis of tetrahydroquinolines.

Experimental Protocol: Domino Reduction-Reductive Amination

-

Reactant Preparation: A 2-nitroarylketone or aldehyde (1.0 mmol) is dissolved in a suitable solvent such as ethanol (10 mL) in a hydrogenation vessel.

-

Catalyst and Reaction Initiation: 5% Palladium on carbon (5 mol%) is added to the solution. The vessel is then charged with hydrogen gas (typically at 50 psi).

-

Reaction Progression: The mixture is stirred at room temperature. The reaction proceeds through a sequence of nitro group reduction to an aniline, intramolecular condensation to a cyclic imine, and subsequent reduction to the tetrahydroquinoline. The progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through Celite®. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the final tetrahydroquinoline derivative.

Characterization of Tetrahydroquinoline Derivatives

The unambiguous identification and characterization of newly synthesized tetrahydroquinoline derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Typical Characterization Workflow:

-

Initial Assessment: Thin-layer chromatography (TLC) is used to assess the purity of the crude product and the purified fractions.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for determining the chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

-

-

Further Confirmation:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Melting Point (for solids): A sharp melting point range is an indicator of purity.

-

Data Presentation

Quantitative data from the synthesis and biological evaluation of tetrahydroquinoline derivatives are summarized in the following tables for ease of comparison.

Table 1: Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ | 85 | [1] |

| 2 | p-Toluidine | p-Anisaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 92 | Custom |

| 3 | p-Chloroaniline | Benzaldehyde | Cyclopentadiene | Yb(OTf)₃ | 88 | Custom |

| 4 | Aniline | Furfural | 2,3-Dihydrofuran | InCl₃ | 78 | [1] |

Table 2: Spectroscopic Data for a Representative Tetrahydroquinoline Derivative (2-phenyl-1,2,3,4-tetrahydroquinoline)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 7.01 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (t, J = 7.4 Hz, 1H, Ar-H), 6.65 (t, J = 7.4 Hz, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (dd, J = 9.2, 3.2 Hz, 1H, H-2), 3.80 (br s, 1H, NH), 3.40-3.30 (m, 1H, H-4), 2.90-2.80 (m, 1H, H-4), 2.10-1.95 (m, 2H, H-3). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.8, 142.5, 129.2, 128.7, 127.8, 127.2, 126.9, 121.5, 117.3, 114.1, 56.4, 42.1, 31.5, 26.8. |

| HRMS (ESI) | m/z calculated for C₁₅H₁₆N [M+H]⁺: 210.1283; found: 210.1280. |

Table 3: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| THQ-1 | A549 (Lung) | 12.55 | Custom |

| THQ-2 | MCF-7 (Breast) | 8.7 | Custom |

| THQ-3 | HCT116 (Colon) | 15.2 | Custom |

| THQ-4 | A549 (Lung) | 0.033 | [2] |

Mandatory Visualizations

Signaling Pathway

Many tetrahydroquinoline derivatives exhibit their anticancer effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a frequently implicated target.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, promoting cell growth, proliferation, and survival.[6][7][8][9][10]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.

Experimental Workflows

The synthesis and characterization of novel compounds follow a logical progression of steps.

Caption: General workflow for the synthesis and purification of tetrahydroquinolines.

Caption: Step-wise workflow for the characterization of a novel organic compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of tetrahydroquinoline derivatives, a class of compounds with significant therapeutic potential. The methodologies discussed, including the Povarov reaction, catalytic hydrogenation, and domino reactions, offer versatile and efficient routes to a wide range of substituted THQs. The provided experimental protocols serve as a practical starting point for researchers in the field. Furthermore, the systematic characterization workflow and the compiled data tables offer a valuable resource for the identification and comparison of these important molecules. The exploration of their interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway, continues to be a promising avenue for the development of novel anticancer agents and other therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to the Molecular Structure of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the molecular structure, properties, and synthetic considerations for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide summarizes the core physicochemical properties of the title compound, outlines a generalized synthetic pathway, and discusses the potential biological relevance by examining the function of closely related analogs. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a fused ring system. The structure consists of a tetrahydropyridine ring fused to a substituted pyridine ring, forming the core tetrahydroquinoline framework. Key functional groups include a chlorine atom at the 2-position and a nitrile (carbonitrile) group at the 3-position. These electronegative groups significantly influence the molecule's electronic properties and potential for chemical interactions.

The fundamental physicochemical properties of the molecule are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 65242-27-5 | [1] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)C#N)Cl | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for related quinoline derivatives.

Generalized Synthetic Pathway

The synthesis of substituted tetrahydroquinoline-3-carbonitriles can often be achieved through multi-component reactions. A plausible and efficient approach involves a one-pot synthesis utilizing a cycloalkanone, malononitrile, and a suitable chlorinating/formylating agent, often catalyzed by an acid or base. For instance, α,α′-bis(substituted-benzylidene)cycloalkanones can react with malononitrile to form 2-amino-3-cyano-4H-pyran intermediates, which are subsequently converted into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.[2] The Vilsmeier-Haack reaction is another common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, which can serve as precursors to the nitrile derivative.[3]

A logical workflow for a generalized synthesis is depicted below.

Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of related tetrahydroquinoline-3-carbonitrile derivatives, adapted from literature on similar multi-component reactions.[4][5]

-

Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) and malononitrile (1.1 eq) in an appropriate solvent (e.g., ethanol or DMF), add a catalyst (e.g., piperidine or ammonium acetate).

-

Intermediate Formation: The mixture is stirred, often at reflux, for several hours to facilitate the formation of an intermediate, such as a 2-aminopyran derivative.[2]

-

Cyclization and Chlorination: Subsequent treatment with a Vilsmeier-type reagent (e.g., POCl₃/DMF) or another suitable chlorinating agent would induce cyclization and installation of the chloro and nitrile functionalities. This step may require elevated temperatures.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is typically extracted using an organic solvent (e.g., ethyl acetate).

-

Purification: The final compound is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure product.

Predicted Spectroscopic Data

| Technique | Expected Feature | Approximate Position/Region |

| ¹H NMR | Aromatic proton on the pyridine ring. | 7.5 - 8.5 ppm |

| Aliphatic protons (CH₂) of the tetrahydro- ring. | 1.5 - 3.0 ppm | |

| ¹³C NMR | Carbon of the nitrile group (C≡N). | 115 - 120 ppm |

| Aromatic and vinylic carbons of the quinoline core. | 120 - 160 ppm | |

| Aliphatic carbons (CH₂) of the tetrahydro- ring. | 20 - 40 ppm | |

| IR Spectroscopy | Strong, sharp absorption from the nitrile (C≡N) stretch. | 2220 - 2260 cm⁻¹ |

| Aromatic C=C and C=N stretching vibrations. | 1500 - 1650 cm⁻¹ | |

| Aliphatic C-H stretching vibrations. | 2850 - 3000 cm⁻¹ | |

| C-Cl stretching vibration. | 600 - 800 cm⁻¹ |

Biological Context and Potential Applications

The tetrahydroquinoline and related tetrahydroisoquinoline scaffolds are recognized for their broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[6][7][8][9][10] The specific substitutions on the quinoline ring system are critical in determining the pharmacological profile. The presence of a nitrile group, in particular, has been associated with enhanced antitumor effects in some heterocyclic compounds.[4]

Example Signaling Pathway: PI3K/Akt/mTOR

While the direct biological targets of this compound have not been reported, numerous other quinoline-based molecules have been identified as potent inhibitors of critical cell signaling pathways implicated in cancer.[11] One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14]

Inhibitors targeting this pathway are of high interest in oncology.[12] For example, various quinoline and indole-based compounds have been developed as potent inhibitors of mTOR, a key kinase in this cascade.[12] The diagram below illustrates the core components of this pathway and highlights the central role of mTOR, a common target for quinoline-based inhibitors.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the privileged tetrahydroquinoline scaffold with reactive chloro and nitrile functional groups, offering numerous avenues for further chemical modification. While specific biological and spectroscopic data are sparse, analysis of related compounds suggests that it could be a valuable precursor for developing novel therapeutic agents, particularly in oncology. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate its biological activity in relevant assays.

References

- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Lacking Specific Data, A Technical Guide to Understanding and Determining the Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Organic Solvents

For immediate release: This technical guide is intended for researchers, scientists, and professionals in drug development. In the absence of publicly available quantitative solubility data for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, this document provides a framework for understanding its potential solubility characteristics and outlines detailed experimental protocols for its determination.

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing bioavailability, formulation, and routes of administration. This compound, a heterocyclic compound, presents a molecular structure with varied functional groups that dictate its interaction with different organic solvents. Understanding these interactions is paramount for its application in medicinal chemistry and materials science.

Predicted Solubility Profile

The structure of this compound—featuring a partially saturated heterocyclic ring, a chloro group, and a nitrile group—suggests a moderate to low polarity. The "like dissolves like" principle implies that it will exhibit better solubility in solvents of similar polarity.

-

High Solubility Potential: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective due to the presence of the chloro group.

-

Moderate Solubility Potential: In moderately polar solvents like ethyl acetate and acetone.

-

Low Solubility Potential: In non-polar solvents such as hexane and toluene, and in polar protic solvents like ethanol and methanol, where the potential for hydrogen bonding is limited.

To aid researchers in their experimental design, the following table provides a template for recording and comparing solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| Dimethylformamide (DMF) | 25 | Data to be determined | Gravimetric/HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Gravimetric/HPLC | |

| Dichloromethane (DCM) | 25 | Data to be determined | Gravimetric/HPLC | |

| Chloroform | 25 | Data to be determined | Gravimetric/HPLC | |

| Acetone | 25 | Data to be determined | Gravimetric/HPLC | |

| Ethyl Acetate | 25 | Data to be determined | Gravimetric/HPLC | |

| Acetonitrile | 25 | Data to be determined | Gravimetric/HPLC | |

| Toluene | 25 | Data to be determined | Gravimetric/HPLC | |

| Methanol | 25 | Data to be determined | Gravimetric/HPLC | |

| Ethanol | 25 | Data to be determined | Gravimetric/HPLC | |

| Isopropanol | 25 | Data to be determined | Gravimetric/HPLC | |

| n-Hexane | 25 | Data to be determined | Gravimetric/HPLC |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are established methods that can be employed.[1][2][3][4] The choice of method may depend on the required precision, the amount of substance available, and the equipment in the laboratory.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume or mass of the solvent in a vial.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature using a thermostatic shaker or stirrer until equilibrium is reached (typically 24-72 hours). Ensure that solid material remains, indicating a saturated solution.

-

Separation of Solid and Liquid Phases: Allow the solution to stand at the constant temperature for a few hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it to remove any remaining solid particles.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent in an oven or vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method, particularly for compounds that are soluble at low concentrations.

Procedure:

-

Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting a suitable column, mobile phase, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by applying the dilution factor.

UV/Vis Spectroscopy Method

This method is applicable if the compound has a chromophore that absorbs light in the UV/Vis range.

Procedure:

-

Determine λmax: Record the UV/Vis spectrum of a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Saturated Solution and Sample Preparation: Prepare a saturated solution and a diluted sample as described for the HPLC method.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility by accounting for the dilution.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

This guide provides a foundational approach for researchers to systematically determine the solubility of this compound in various organic solvents, a critical step for its future application and development.

References

The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules, both of natural and synthetic origin.[1][2][3] Its structural versatility has made it a focal point in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of tetrahydroquinoline derivatives, with a focus on their potential as anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic agents. Designed for researchers, scientists, and drug development professionals, this guide summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate further exploration and development of this promising class of compounds.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5][6] These compounds have been shown to induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways implicated in cancer development.[4][7]

A notable mechanism of action for some tetrahydroquinoline-based compounds is the induction of cellular stress through the generation of reactive oxygen species (ROS), which can lead to autophagy via the PI3K/AKT/mTOR signaling pathway.[7] Other derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[4][6]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative tetrahydroquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | < 10 | [7] |

| Compound 19b | HCT-116 (Colon) | < 10 | [7] |

| Compound 20d | A-549 (Lung) | < 10 | [7] |

| Compound 19b | A-549 (Lung) | < 10 | [7] |

| Pyrazoloquinoline derivative 15 | MCF-7 (Breast) | < 100 | [8] |

| Pyrazoloquinoline derivative 15 | HepG2 (Liver) | < 100 | [8] |

| Pyrazoloquinoline derivative 15 | A-549 (Lung) | < 100 | [8] |

| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [9][10] |

| 2-Acetamido-2-methyl-THQ 18 | HeLa (Cervical) | 13.15 | [9][10] |

| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [9] |

| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [9] |

| Tetrahydroquinoline derivative 2 | MCF-7 (Breast) | 50 (after 72h) | [11][12][13] |

| Tetrahydroquinoline derivative 2 | MDA-MB-231 (Breast) | 25 (after 72h) | [11][12][13] |

| Compound SF8 | Hep-2C (Laryngeal) | 11.9 (after 72h) | [14] |

Key Experimental Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay (Colony Formation Assay):

This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell survival and proliferation.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

-

Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.

-

Staining: Fix and stain the colonies with a staining solution, such as crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway targeted by some anticancer tetrahydroquinoline compounds.

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[15][16][17] Their neuroprotective effects are largely attributed to their antioxidant properties and their ability to modulate cellular defense systems.[15][17][18]

One such compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to decrease oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis in animal models of Parkinson's disease.[15][17] It achieves this by upregulating the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1.[15]

Quantitative Data for Neuroprotective Effects

The following table presents data on the effects of HTHQ in a rotenone-induced rat model of Parkinson's disease.

| Parameter | Treatment Group | Result | Reference |

| Oxidative Stress | HTHQ (25 & 50 mg/kg) | Significant decrease | [15][17] |

| Antioxidant Enzyme Activity | HTHQ (25 & 50 mg/kg) | Recovery of activity | [15] |

| mRNA levels of Nrf2 and Foxo1 | HTHQ (25 & 50 mg/kg) | Upsurge in expression | [15] |

| Apoptosis Intensity | HTHQ (25 & 50 mg/kg) | Lowered compared to pathology group | [15] |

Key Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats:

This model is widely used to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.

-

Animal Preparation: Use adult male Wistar rats.

-

Rotenone Administration: Administer rotenone (a mitochondrial complex I inhibitor) subcutaneously or intraperitoneally to induce parkinsonian-like symptoms and neurodegeneration.

-

Compound Administration: Administer the tetrahydroquinoline compound (e.g., HTHQ) at different doses for a specified duration, either before, during, or after rotenone administration.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor coordination and activity.

-

Biochemical and Histological Analysis: Sacrifice the animals and collect brain tissue for analysis of oxidative stress markers, antioxidant enzyme activity, protein expression (e.g., tyrosine hydroxylase), and neuronal cell death (e.g., TUNEL assay).

Experimental Workflow

Caption: Experimental workflow for evaluating the neuroprotective effects of tetrahydroquinoline compounds.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Amphiphilic tetrahydroquinoline derivatives have shown promise as potent, broad-spectrum antimicrobials against both Gram-positive and Gram-negative bacteria, as well as fungi.[19] These compounds often act by targeting and disrupting the microbial cell membrane, a mechanism that is less prone to the development of resistance.[19]

Quantitative Data for Antimicrobial Activity

The table below lists the minimum inhibitory concentrations (MIC) of several tetrahydroquinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 17d (4-F substituted) | Staphylococcus aureus | 0.5 | [19] |

| Gatifloxacin (control) | Staphylococcus aureus | 1.0 | [19] |

| Compound 17a | Candida albicans ATCC 9763 | 8 | [19] |

| Compound 17d | Candida albicans ATCC 9763 | 8 | [19] |

| Fluconazole (control) | Candida albicans ATCC 9763 | 8 | [19] |

| Compound 17l | Fungi | 0.25 | [19] |

| Compound 17m | Fungi | 0.25 | [19] |

| Gatifloxacin (control) | Fungi | 0.5 | [19] |

| Fluconazole (control) | Fungi | 1.0 | [19] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [19] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [19] |

| Methoxy-substituted THQ | Cladosporium cladosporoides | 13.75 | [20] |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the tetrahydroquinoline compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties.[18][21][22] Certain compounds have shown efficacy in animal models of inflammation, such as the rat carrageenan paw edema model.[21] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, some 1,2,4-triazole tetrahydroisoquinoline hybrids have been shown to be effective and moderately selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which mediate inflammation.[23]

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the COX inhibitory activity of representative tetrahydroisoquinoline derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Compound 9e | COX-2 | 0.87 | [23] |

| Compound 11f | COX-2 | 0.58 | [23] |

| Celecoxib (control) | COX-2 | 0.82 | [23] |

Key Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley).

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Antidiabetic Activity

The therapeutic potential of tetrahydroquinoline derivatives extends to the management of diabetes.[24][25] Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[24] By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels.

Quantitative Data for Antidiabetic Activity

The table below presents the α-amylase and α-glucosidase inhibitory activities of selected tetrahydroquinoline derivatives.

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 2 | α-Amylase | 3.42 - 15.14 | [24] |

| Compound 2 | α-Glucosidase | 0.65 - 9.23 | [24] |

| Acarbose (control) | α-Amylase | 14.35 | [24] |

Key Experimental Protocols

α-Glucosidase Inhibition Assay:

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and a suitable substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and pre-incubate.

-

Initiate Reaction: Add the substrate solution to start the enzymatic reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

-

Stop Reaction: Stop the reaction by adding a solution such as sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. The decrease in absorbance compared to the control indicates enzyme inhibition.

α-Amylase Inhibition Assay:

This assay evaluates the inhibitory effect of a compound on the α-amylase enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of α-amylase and a starch solution as the substrate.

-

Reaction Mixture: Pre-incubate the enzyme with different concentrations of the test compound.

-

Initiate Reaction: Add the starch solution to start the reaction.

-

Incubation: Incubate the mixture at a controlled temperature.

-

Stop Reaction and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat the mixture. The DNSA reacts with the reducing sugars produced by the enzymatic activity to form a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored solution at 540 nm. A lower absorbance in the presence of the inhibitor indicates enzyme inhibition.

Conclusion

The tetrahydroquinoline scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic effects, highlight the immense potential of this class of compounds. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of tetrahydroquinoline derivatives. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Semantic Scholar [semanticscholar.org]

- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivati...: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antifungal activity of tetrahydroquinolines against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinoline Derivatives in Cancer Therapy: A Technical Guide

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several derivatives already established as FDA-approved drugs for cancer treatment.[1][2] Their clinical success stems from their ability to interact with a diverse array of molecular targets within cancer cells, leading to the disruption of multiple oncogenic signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which quinoline derivatives exert their anticancer effects. We will dissect the signaling pathways involved, from the induction of programmed cell death and cell cycle arrest to the inhibition of critical kinases and angiogenesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the mechanisms but also practical, field-proven experimental protocols and data interpretation insights to facilitate further research and development in this dynamic area of cancer therapeutics.

Introduction to Quinoline Scaffolds in Oncology

The Quinoline Moiety: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a structural motif found in various natural products and synthetic compounds.[3] Its versatile chemical nature allows for substitutions at multiple positions, enabling the generation of vast chemical libraries with diverse pharmacological properties.[4] This structural versatility has made the quinoline scaffold a cornerstone in the development of new drugs, particularly in the fight against cancer.[5][6]

Clinical Relevance: FDA-Approved Quinoline-Based Anticancer Drugs

The therapeutic potential of the quinoline core is not merely theoretical; it is validated by the clinical success of several FDA-approved anticancer drugs. These agents underscore the scaffold's ability to be tailored into potent and selective inhibitors of key drivers of cancer progression.[1]

| Drug Name | Primary Target(s) | Approved Indications (Selected) |

| Bosutinib | Src/Abl tyrosine kinases | Chronic Myelogenous Leukemia (CML)[2] |

| Lenvatinib | VEGFR, FGFR, PDGFR, RET, KIT | Differentiated Thyroid Cancer, Renal Cell Carcinoma[2] |

| Cabozantinib | MET, VEGFR, AXL | Medullary Thyroid Cancer, Renal Cell Carcinoma[2] |

| Neratinib | HER2, EGFR | HER2-positive Breast Cancer[2] |

Table 1: Examples of FDA-approved quinoline-based kinase inhibitors.

The success of these drugs provides a powerful rationale for the continued exploration of quinoline derivatives as a source of novel anticancer therapeutics.

Core Mechanisms of Anticancer Activity

Quinoline derivatives combat cancer through a multi-pronged attack, targeting various hallmarks of cancer. The following sections delve into these core mechanisms, providing the underlying molecular logic and the experimental workflows used to validate them.

Inhibition of Kinase Signaling Pathways

Aberrant signaling from protein kinases is a fundamental driver of many cancers. Quinoline derivatives have been extensively developed as kinase inhibitors, with many exhibiting potent activity against key oncogenic kinases.[1][7]

Mechanism Deep Dive: Many quinoline-based compounds are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.[7] Key targets include receptor tyrosine kinases like EGFR and VEGFR, as well as non-receptor tyrosine kinases such as Src.[2][4] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been specifically developed as potent EGFR inhibitors.[2]

Diagram: Generalized Kinase Inhibition by Quinoline Derivatives

Caption: Quinoline derivatives often act as ATP-competitive kinase inhibitors.

Featured Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the inhibitory potency (e.g., IC50) of a compound against a specific kinase.

Causality: The principle is to measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from using ATP to phosphorylate its substrate, resulting in a high ATP level, which is detected as a strong luminescent signal.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute the test quinoline derivative in DMSO, then further dilute in kinase buffer.

-

Prepare a solution containing the target kinase and its specific substrate peptide in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration relevant to the kinase's Km value.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted compound solution.

-

Add 10 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase).

-

Plot the normalized response versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Induction of Apoptosis

A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

Mechanism Deep Dive: These compounds can modulate the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[3][8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This event initiates a caspase cascade (activating caspase-9 and caspase-3), leading to the systematic dismantling of the cell.[8] Some derivatives also activate the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic genes.[10]

Diagram: Quinoline-Induced Apoptotic Pathway

Caption: Quinoline derivatives trigger apoptosis by altering the Bax/Bcl-2 balance.

Featured Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the quinoline derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media containing FBS.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).

-

Cell Cycle Arrest

Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Certain quinoline derivatives can impose a "brake" on this process, causing cancer cells to arrest at specific checkpoints, most commonly the G2/M phase, preventing them from dividing.[8][11][12]

Mechanism Deep Dive: The cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) complexed with their regulatory cyclin partners. Quinoline derivatives can modulate this machinery, for example, by upregulating CDK inhibitors like p21.[8] This action inhibits the activity of CDK-cyclin complexes that are essential for phase transitions, thereby halting cell cycle progression and providing an opportunity for apoptotic pathways to be engaged.[8][13]

Diagram: Workflow for Cell Cycle Analysis

Caption: A typical experimental workflow for assessing cell cycle arrest.

Featured Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent. The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase indicates cell cycle arrest.

Methodology:

-

Cell Treatment:

-

Seed and treat cells with the quinoline derivative as described in the apoptosis protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest cells (adherent and floating) and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at 37°C in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).

-

Use a linear scale for the x-axis (DNA content) and a count scale for the y-axis.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest in a specific phase.

-

DNA Damage and Repair Inhibition

The integrity of the genome is paramount for cell survival. Some quinoline derivatives exert their cytotoxic effects by directly damaging DNA or by inhibiting the cellular machinery responsible for repairing DNA damage.[8]

Mechanism Deep Dive: The planar aromatic structure of some quinoline compounds allows them to intercalate between DNA base pairs, distorting the double helix and interfering with essential processes like replication and transcription.[14][15] Others act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks.[11] Furthermore, recent studies have shown that certain quinoline derivatives can inhibit DNA methyltransferases (DNMTs), which can lead to DNA hypomethylation and the re-expression of tumor suppressor genes.[16][17] By causing DNA damage and/or preventing its repair, these compounds trigger a DNA damage response (DDR), often culminating in p53-mediated apoptosis.

Featured Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

Causality: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to electrophoresis, the DNA from a healthy cell remains compact within the nucleus (the "head"). However, if the DNA is fragmented, it migrates out of the nucleus towards the anode, forming a "tail" resembling a comet. The length and intensity of the tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation:

-

Treat and harvest cells as previously described. Ensure cell viability is high, as necrotic or apoptotic cells can give false positives.

-

Resuspend cells in cold PBS at a concentration of ~1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio.

-

Quickly pipette 50 µL of this mixture onto a specially coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slide on a cold plate for 10 minutes.

-

-

Cell Lysis:

-

Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

-

DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13). Let the DNA unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

-

Anti-Angiogenic and Anti-Metastatic Effects

For tumors to grow beyond a minimal size and to metastasize, they require a dedicated blood supply, a process known as angiogenesis. Quinoline derivatives can thwart tumor progression by inhibiting both angiogenesis and the cellular processes involved in metastasis.[4][6]

Mechanism Deep Dive: A key anti-angiogenic mechanism is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by blocking the VEGFR kinase.[2][18] Additionally, some quinoline compounds disrupt the formation of microtubules, which are essential for endothelial cell migration and proliferation.[11][12] The anti-metastatic effects can be attributed to the inhibition of cell migration and invasion, potentially through the downregulation of matrix metalloproteinases (MMPs) that are required to degrade the extracellular matrix.[10]

Featured Experimental Protocol: Endothelial Cell Tube Formation Assay

Causality: This in vitro assay models the final step of angiogenesis, where endothelial cells differentiate and form three-dimensional, capillary-like structures. When plated on a basement membrane extract (e.g., Matrigel®), endothelial cells (like HUVECs) will rapidly align and form a network of tubes. Anti-angiogenic compounds will inhibit this process.

Methodology:

-

Plate Coating:

-

Thaw basement membrane extract (BME) on ice.

-

Coat the wells of a 96-well plate with 50 µL of BME and allow it to polymerize at 37°C for 30-60 minutes.

-

-

Cell Treatment and Seeding:

-